molecular formula C15H13NO3 B2516877 N-[2-(4-Methylbenzoyl)furan-3-yl]prop-2-enamide CAS No. 2305490-95-1

N-[2-(4-Methylbenzoyl)furan-3-yl]prop-2-enamide

Cat. No.: B2516877
CAS No.: 2305490-95-1
M. Wt: 255.273
InChI Key: ATUXPYWHSSXYQV-UHFFFAOYSA-N
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Description

N-[2-(4-Methylbenzoyl)furan-3-yl]prop-2-enamide is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a benzoyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Methylbenzoyl)furan-3-yl]prop-2-enamide typically involves the reaction of 4-methylbenzoyl chloride with furan-3-ylprop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Methylbenzoyl)furan-3-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form the corresponding alcohol.

    Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 4-Methylbenzyl alcohol derivatives.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

N-[2-(4-Methylbenzoyl)furan-3-yl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-Methylbenzoyl)furan-3-yl]prop-2-enamide involves its interaction with specific molecular targets in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dichlorobenzyl)-3-furan-2-ylprop-2-enamide
  • tert-Butyl N-[2-(4-Methylbenzoyl)furan-3-yl]carbamate

Uniqueness

N-[2-(4-Methylbenzoyl)furan-3-yl]prop-2-enamide is unique due to its specific combination of a furan ring, benzoyl group, and amide linkage. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-[2-(4-methylbenzoyl)furan-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-3-13(17)16-12-8-9-19-15(12)14(18)11-6-4-10(2)5-7-11/h3-9H,1H2,2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUXPYWHSSXYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C=CO2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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